Iprindole

5-HT2A receptor 5-HT2C receptor radioligand binding

Iprindole (CAS 5560-72-5) is a tricyclic indole antidepressant that was introduced clinically in 1967 as one of the first second-generation antidepressants. Unlike conventional TCAs such as imipramine and desipramine, iprindole exhibits markedly weak inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake, with less than 50% inhibition of both monoamines at 100 mg/kg intraperitoneal in vivo.

Molecular Formula C19H28N2
Molecular Weight 284.4 g/mol
CAS No. 5560-72-5
Cat. No. B1206939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprindole
CAS5560-72-5
SynonymsIprindole
Molecular FormulaC19H28N2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31
InChIInChI=1S/C19H28N2/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3
InChIKeyPLIGPBGDXASWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iprindole (CAS 5560-72-5) — An Atypical Tricyclic Antidepressant with Divergent Pharmacology


Iprindole (CAS 5560-72-5) is a tricyclic indole antidepressant that was introduced clinically in 1967 as one of the first second-generation antidepressants [1]. Unlike conventional TCAs such as imipramine and desipramine, iprindole exhibits markedly weak inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake, with less than 50% inhibition of both monoamines at 100 mg/kg intraperitoneal in vivo . Instead, iprindole demonstrates moderate affinity for 5-HT2A and 5-HT2C receptors (Ki = 217 nM and 206 nM, respectively) , placing it pharmacologically closer to atypical antidepressants like mianserin than to classical uptake-inhibiting TCAs. This distinct profile makes iprindole a valuable tool compound for dissecting mechanisms of antidepressant action that are independent of monoamine reuptake blockade.

Why Iprindole (CAS 5560-72-5) Cannot Be Replaced by Classical TCAs: A Comparator-Based Rationale


Classical tricyclic antidepressants such as imipramine, desipramine, and amitriptyline exert their therapeutic effects primarily through potent inhibition of NE and/or 5-HT reuptake transporters [1]. Iprindole diverges fundamentally from this mechanism: it is approximately 1000-fold less potent than desipramine (desmethylimipramine) at inhibiting ³H-noradrenaline uptake in rat brain synaptosomes [2], and unlike all other TCAs tested, iprindole fails to suppress the firing rate of noradrenergic neurons in the locus coeruleus [3]. Consequently, experimental models predicated on monoamine reuptake inhibition or presynaptic autoreceptor feedback cannot be validly executed using iprindole as a representative TCA. Furthermore, iprindole's differential clinical profile — including significantly fewer autonomic side effects than imipramine [4] — makes it irreplaceable for studies examining the dissociation between reuptake inhibition and antidepressant efficacy or tolerability.

Iprindole (CAS 5560-72-5) Quantitative Differentiation Evidence vs. Comparator Antidepressants


5-HT2A and 5-HT2C Receptor Binding: Iprindole vs. Classical TCAs

Iprindole demonstrates moderate nanomolar affinity for 5-HT2A and 5-HT2C receptors, a property largely absent in classical TCAs. In radioligand binding assays, iprindole binds to rat 5-HT2A and 5-HT2C receptors with Ki values of 217 nM and 206 nM, respectively . By contrast, classical TCAs such as imipramine and desipramine exhibit negligible affinity for these receptor subtypes (Ki values typically >1,000 nM in comparable assays) [1]. This receptor binding profile aligns iprindole more closely with atypical antidepressants like mianserin than with its TCA structural analogs.

5-HT2A receptor 5-HT2C receptor radioligand binding atypical antidepressant

Locus Coeruleus Firing Rate: Iprindole vs. All Other TCAs Tested

In a direct comparative electrophysiology study of seven tricyclic antidepressants, iprindole was the sole compound that failed to suppress the spontaneous firing rate of norepinephrine-containing neurons in the rat locus coeruleus [1]. While desipramine, nortriptyline, imipramine, amitriptyline, chlorimipramine, and chlordesipramine all markedly decreased firing, iprindole produced no detectable suppression [2]. Secondary amine TCAs (desipramine, nortriptyline) were more potent than their tertiary amine counterparts, yet iprindole — a tertiary amine — exhibited a complete lack of effect rather than merely reduced potency.

locus coeruleus noradrenergic neuron electrophysiology antidepressant mechanism

Noradrenaline Uptake Inhibition: Iprindole vs. Desipramine

Iprindole exhibits extremely weak inhibition of noradrenaline reuptake relative to classical TCAs. In synaptosomal preparations from rat occipital cortex, iprindole inhibited ³H-noradrenaline uptake with an IC50 of approximately 10⁻⁶ M (1,000 nM), which is approximately 1,000-fold higher (less potent) than the IC50 observed for desipramine (desmethylimipramine) in the same assay system [1]. This near-complete absence of noradrenaline uptake inhibition stands in stark contrast to desipramine, the prototypical NE reuptake inhibitor, and underscores iprindole's classification as an atypical TCA.

noradrenaline uptake synaptosome IC50 reuptake inhibition

Serotonin and Noradrenaline Uptake Inhibition in Vivo: Iprindole vs. Classical TCAs

At a dose of 100 mg/kg administered intraperitoneally, iprindole inhibits the uptake of both noradrenaline and 5-hydroxytryptamine (serotonin) by less than 50% . In contrast, classical TCAs such as imipramine and desipramine achieve >80% inhibition of their respective primary targets at substantially lower doses (typically 10–30 mg/kg) in comparable in vivo uptake models [1]. This quantitative difference confirms that iprindole lacks meaningful monoamine reuptake inhibition even at high systemic exposure levels.

serotonin uptake noradrenaline uptake in vivo pharmacology monoamine transporter

Side Effect Profile: Iprindole vs. Imipramine in Depressed Outpatients

In a controlled double-blind clinical trial of 60 depressed outpatients, iprindole produced a significantly lower incidence of side effects compared to imipramine, particularly those of an autonomic nervous system and sedative nature [1]. While overall antidepressant efficacy between the two drugs was comparable, no severe side effects were observed in the iprindole arm, and no hepatic toxicity was noted [2]. This differential tolerability profile is consistent with iprindole's weak antimuscarinic and sedative effects relative to amitriptyline and imipramine [3].

clinical tolerability autonomic side effects sedation anticholinergic

Brain Norepinephrine Turnover: Iprindole vs. Desipramine After Chronic Treatment

Chronic administration of desipramine (desmethylimipramine; DMI) significantly decreases rat brain norepinephrine turnover as measured by the Conversion Index, whereas chronic iprindole treatment produces no alteration in NE turnover [1]. This finding is notable because decreased NE turnover after chronic TCA treatment has been proposed as a biochemical correlate of clinical antidepressant effect, independent of acute reuptake inhibition. Iprindole's clinical efficacy despite no effect on NE turnover challenges the necessity of this neurochemical adaptation for therapeutic benefit.

norepinephrine turnover chronic antidepressant conversion index catecholamine hypothesis

Optimal Research and Procurement Applications for Iprindole (CAS 5560-72-5)


Mechanistic Dissection of Reuptake-Independent Antidepressant Effects

Iprindole serves as an ideal tool compound for isolating antidepressant mechanisms that operate independently of monoamine reuptake inhibition. Its near-complete lack of NE and 5-HT uptake inhibition (<50% at 100 mg/kg i.p.) , coupled with its structural similarity to classical TCAs, allows researchers to control for nonspecific TCA scaffold effects while eliminating reuptake blockade as a confounding variable. This application is particularly valuable for studies investigating 5-HT2 receptor-mediated signaling and downstream neuroadaptive changes that do not require chronic transporter occupancy.

Negative Control for Locus Coeruleus Electrophysiology Studies

In electrophysiological investigations of noradrenergic systems, iprindole provides a unique negative control. Unlike all other TCAs tested — including desipramine, nortriptyline, imipramine, amitriptyline, and chlorimipramine — iprindole produces no suppression of locus coeruleus noradrenergic neuron firing [1]. Researchers studying presynaptic autoreceptor feedback mechanisms or noradrenergic circuit dynamics can employ iprindole to distinguish TCA scaffold effects from genuine noradrenergic modulation.

Tolerability-Focused Antidepressant Reference Compound

For preclinical or clinical research examining the relationship between antidepressant efficacy and adverse effect burden, iprindole offers a well-characterized reference point. Clinical data demonstrate that iprindole achieves comparable antidepressant efficacy to imipramine while producing significantly fewer autonomic and sedative side effects [2]. This established tolerability advantage, combined with documented weak antimuscarinic activity [3], makes iprindole a valuable comparator for studies evaluating novel antidepressants with improved side effect profiles.

Chronic Neuroadaptation Studies Without NE Turnover Confounding

Chronic TCA treatment typically reduces brain norepinephrine turnover, an adaptation hypothesized to contribute to therapeutic efficacy. Iprindole is unique among clinically effective TCAs in that chronic administration does not alter NE turnover [4]. Researchers investigating neuroadaptive changes during antidepressant treatment can use iprindole to distinguish which molecular adaptations (e.g., β-adrenoceptor downregulation, 5-HT2 receptor changes) occur independently of NE turnover alterations, thereby refining hypotheses regarding the minimal neurochemical requirements for antidepressant activity.

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